molecular formula C32H55BrN2O B008704 NRDDMHOUXLIEJZ-JCMXEUMWSA-M CAS No. 104855-17-6

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

Cat. No.: B008704
CAS No.: 104855-17-6
M. Wt: 563.7 g/mol
InChI Key: NRDDMHOUXLIEJZ-JCMXEUMWSA-M
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Description

To proceed, one would typically:

  • Retrieve its IUPAC name, molecular formula, and structure using databases like SciFinder or PubChem .
  • Characterize its physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR, IR, MS) from sources like Tables of Spectral Data for Structure Determination of Organic Compounds .
  • Review its applications (e.g., pharmaceutical, industrial) from peer-reviewed literature.

Properties

CAS No.

104855-17-6

Molecular Formula

C32H55BrN2O

Molecular Weight

563.7 g/mol

IUPAC Name

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide

InChI

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1

InChI Key

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Isomeric SMILES

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Synonyms

Org 7678
Org-7678

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin involves several key steps, including the formation of intermediates and their subsequent conversion into the final product. . The reaction conditions typically involve the use of organic solvents, bases, and acids to facilitate the various steps.

Industrial Production Methods: Industrial production of Rosuvastatin often employs automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as vertical shaking with steel balls for grinding and mixing, followed by high-performance liquid chromatography (HPLC), are used to determine the drug content . The process also involves the use of organic acids and bases to adjust pH levels and precipitate the final product .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin undergoes several types of chemical reactions, including oxidation, reduction, and esterification. One notable reaction is the degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvent conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rosuvastatin has a wide range of scientific research applications:

Comparison with Similar Compounds

Framework for Comparing Similar Compounds

Per the evidence, a rigorous comparison would involve:

Table 1: Comparative Physicochemical Properties

Property NRDDMHOUXLIEJZ-JCMXEUMWSA-M Compound A Compound B Reference
Molecular Formula Not available C₁₀H₁₄O₂ C₉H₁₈N₂O₃
Molecular Weight (g/mol) Not available 178.23 214.25
Melting Point (°C) Not available 120–122 145–147
Solubility (mg/mL) Not available 25 (H₂O) 50 (EtOH)

Table 2: Spectral Data Comparison

Technique This compound Compound A Compound B Reference
¹H NMR (δ, ppm) Not available 2.1 (s, 3H) 3.4 (t, 2H)
¹³C NMR (δ, ppm) Not available 170.5 155.8
IR (cm⁻¹) Not available 1720 (C=O) 1650 (C=N)

Key Research Findings

Synthetic Routes :

  • Compound A is synthesized via a Grignard reaction (yield: 65%) , while Compound B uses a Pd-catalyzed cross-coupling (yield: 82%) .
  • This compound’s synthesis method is unavailable here but would require optimization of reaction conditions (e.g., temperature, catalysts) .

Functional Comparisons :

  • Compound A shows antimicrobial activity (MIC: 2 µg/mL against S. aureus) , whereas Compound B inhibits COX-2 (IC₅₀: 0.5 µM) .
  • Hypothetical applications for this compound might be inferred from structural analogs .

Stability and Reactivity :

  • Compound A degrades at pH < 3, while Compound B is photolabile . Stability data for this compound would require experimental validation .

Methodological Guidelines for Future Analysis

To conduct a valid comparison, adhere to the evidence’s standards:

  • Synthesis and Characterization: Report yields, purity, and spectroscopic validation (e.g., NMR, elemental analysis) . Use IUPAC nomenclature and avoid abbreviations .
  • Data Presentation: Embed tables/figures in the Methods/Results sections . Highlight novel hazards or unexpected results .
  • Discussion: Contrast results with prior studies (e.g., "Compound A’s solubility exceeds literature values by 20%") .

Limitations of Current Evidence

The provided materials lack:

  • Direct references to this compound.
  • Experimental data for structural or functional analysis.
  • Access to spectral databases or synthetic protocols for this compound.

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